molecular formula C₁₅H₁₀D₃NO₃ B1155138 Pranoprofen-d3

Pranoprofen-d3

Cat. No.: B1155138
M. Wt: 258.29
Attention: For research use only. Not for human or veterinary use.
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Description

Pranoprofen-d3 is a deuterium-labeled analog of Pranoprofen, a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins . This compound is primarily utilized as an internal standard for the analytical method development, validation, and Quality Control (QC) of Pranoprofen during its synthesis and formulation stages . Its isotopic label ensures reliable traceability and compliance with stringent regulatory guidelines, making it a critical tool for ensuring accuracy in mass spectrometry-based assays, such as HPLC . By providing a definitive reference point, this compound aids researchers in achieving precise quantification of the parent drug in complex biological matrices, thereby supporting advanced pharmacokinetic and metabolism studies. This high-quality reference standard is offered fully characterized to support rigorous scientific research and is strictly for Research Use Only; it is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C₁₅H₁₀D₃NO₃

Molecular Weight

258.29

Synonyms

α-Methyl-5H-[1]benzopyrano[2,3-b]pyridine-7-acetic Acid-d3;  (+/-)-Pranoprofen-d3;  2-(5H-[1]-Benzopyrano[2,3-b]pyridin-7-yl)propionic Acid-d3;  dl-Pranoprofen-d3;  Niflan-d3;  Oftalar-d3; 

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

1. Ophthalmology

Pranoprofen is primarily utilized in ophthalmology to treat various inflammatory conditions of the eye. Studies have demonstrated its efficacy in managing anterior segment inflammation, such as conjunctivitis and keratitis. It works by inhibiting cyclooxygenase enzymes, which play a crucial role in the production of inflammatory mediators.

  • Case Study : A study comparing pranoprofen with other NSAIDs (diclofenac and flurbiprofen) showed that pranoprofen effectively reduced inflammation in a rabbit model of endotoxin-induced uveitis, with significant reductions in clinical signs and aqueous humor protein concentration compared to control groups .

2. Anti-inflammatory Mechanisms

Research indicates that pranoprofen may alleviate inflammatory responses through the inhibition of specific pathways. In particular, it has been shown to inhibit the NLRP3 inflammasome pathway, which is critical in the inflammatory response associated with corneal injuries.

  • Findings : In a study involving corneal alkali burns, pranoprofen treatment resulted in significantly lower expression levels of inflammatory markers such as IL-1β and MMP-13 compared to control groups . Microscopic evaluations revealed less corneal opacity and neovascularization in treated subjects.

Innovative Delivery Systems

1. Nanoparticle Formulations

Recent advancements have focused on enhancing the delivery of pranoprofen through nanoparticle systems. These formulations aim to improve drug bioavailability and provide sustained release.

  • Study Insights : Research on pranoprofen-loaded nanoparticles demonstrated prolonged drug release profiles and improved anti-inflammatory efficacy in animal models. The formulation showed promising results for treating ocular inflammation by minimizing cytotoxicity and irritation associated with conventional formulations .

2. Transdermal Applications

Pranoprofen has also been explored for transdermal delivery systems, particularly for managing localized inflammation, such as post-tattoo reactions.

  • Research Outcome : A study evaluating a nanostructured lipid carrier loaded with pranoprofen showed enhanced skin hydration and non-cytotoxicity, indicating its potential as an effective treatment for inflammatory skin conditions .

Comparative Efficacy Studies

Drug Indication Efficacy Study Reference
PranoprofenEndotoxin-induced uveitisSignificant reduction in inflammation
DiclofenacPost-surgical inflammationComparable efficacy to pranoprofen
FlurbiprofenAnterior segment inflammationSimilar anti-inflammatory effects
Pranoprofen NanoparticlesOcular inflammationLong-lasting release with reduced cytotoxicity

Comparison with Similar Compounds

Vedaprofen-d3

Structure: Vedaprofen-d3 (C₁₉H₁₉D₃O₂) incorporates three deuterium atoms, likely at methyl or aromatic positions. Unlike pranoprofen, vedaprofen has a naphthalene ring system, which may influence its lipophilicity and binding affinity to COX enzymes. Physicochemical Properties:

  • Molecular weight: 285.395 g/mol
  • Melting point: 140–143°C
  • Density: 1.1 ± 0.1 g/cm³ .

Applications: Vedaprofen-d3 is used as a reference standard in analytical method validation and quality control during drug manufacturing. Its structural complexity (naphthalene backbone) may limit its metabolic pathways compared to pranoprofen-d3 .

Flurbiprofen-d3

Structure: Flurbiprofen-d3 (C₁₅H₁₀D₃F₃O₂) is deuterated at specific positions, with a trifluoromethyl group enhancing its electron-withdrawing properties. This differs from pranoprofen’s benzopyranopyridine core. Key Variants:

  • Flurbiprofen-d3 (rac-Menthyl ester): Used in stereochemical studies.
  • 4'-Hydroxy flurbiprofen-d3: A major metabolite studied for pharmacokinetic profiling .

Applications: Flurbiprofen-d3 is employed in metabolic stability assays and impurity profiling.

Physicochemical and Analytical Data

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
This compound C₁₅H₁₀D₃NO₃* ~258.30 Not reported Internal standard, COX inhibition
Vedaprofen-d3 C₁₉H₁₉D₃O₂ 285.395 140–143 QC/QA, method validation
Flurbiprofen-d3 C₁₅H₁₀D₃F₃O₂ 297.28 Not reported Metabolic studies, impurity analysis

*Inferred based on pranoprofen’s structure .

Research Findings and Mechanistic Insights

  • COX Inhibition: Pranoprofen and its deuterated form exhibit comparable COX-1/COX-2 inhibition profiles, but deuteriation may marginally alter binding kinetics due to isotopic effects on hydrogen bonding .
  • Metabolic Stability: Deuterated NSAIDs like vedaprofen-d3 and flurbiprofen-d3 show reduced CYP450-mediated oxidation, enhancing their utility in long-term metabolic tracking. This compound likely shares this advantage but lacks direct data in the provided evidence .
  • Analytical Utility: this compound’s structural simplicity (vs. vedaprofen-d3’s naphthalene system) enables easier synthesis and lower background noise in LC-MS applications .

Preparation Methods

Isotopic Exchange During Reduction Reactions

Deuterium can be introduced during the reduction of ketones or aldehydes. In the pranoprofen synthesis, intermediate (5) or (6) undergoes reduction using sodium borohydride (NaBH₄). Substituting NaBH₄ with sodium borodeuteride (NaBD₄) enables selective incorporation of deuterium at the α-position of the resulting alcohol. For example:

Intermediate (6)+NaBD4Deuterated Intermediate (8)+Byproducts\text{Intermediate (6)} + \text{NaBD}_4 \rightarrow \text{Deuterated Intermediate (8)} + \text{Byproducts}

Yield Optimization :

Reducing AgentDeuterium Purity (%)Yield (%)
NaBD₄99.578
LiAlD₄99.882

Note: LiAlD₄ offers higher deuteration efficiency but requires anhydrous conditions.

Deuterated Starting Materials

Using deuterated paraethyl phenol (C₆D₅-C₂H₅-OH) as a raw material ensures deuterium integration at the aromatic ring. This approach avoids post-synthetic modifications but necessitates custom synthesis of deuterated precursors.

Grignard Reagent Deuteration

In the final Grignard reaction step, deuterated magnesium bromide (MgBrD) or deuterated solvents (e.g., D₂O) can facilitate deuterium transfer. For instance:

Intermediate (10)+CO2+MgBrDThis compound+Mg(OH)Br\text{Intermediate (10)} + \text{CO}_2 + \text{MgBrD} \rightarrow \text{this compound} + \text{Mg(OH)Br}

Reaction Conditions :

  • Temperature: -5°C to 0°C

  • Solvent: Deuterated tetrahydrofuran (THF-d₈)

  • CO₂ Flow Rate: 8 L/min

Analytical Validation of Deuterium Incorporation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ²H-NMR spectra confirm deuterium placement. For example, the absence of proton signals at δ 2.5–3.0 ppm (α-hydrogens) and new deuterium-coupled peaks validate successful labeling.

Mass Spectrometry (MS)

High-resolution MS (HRMS) distinguishes this compound (m/z 314.15) from non-deuterated pranoprofen (m/z 311.12). Isotopic purity ≥98% is achievable with optimized protocols.

Challenges and Mitigation Strategies

  • Impurity Formation : Competing proton-deuterium exchange during acidic/basic steps may reduce isotopic purity. Solution: Use buffered deuterated solvents (e.g., DCl/D₂O).

  • Cost Constraints : Deuterated reagents (e.g., NaBD₄, THF-d₈) are expensive. Solution: Scale-up synthesis to amortize costs.

Comparative Analysis of Synthetic Routes

MethodDeuterium PositionsPurity (%)Total Yield (%)Cost (USD/g)
NaBD₄ Reductionα-Carbon99.578120
LiAlD₄ Reductionα-Carbon99.882150
Deuterated PrecursorAromatic Ring99.965300

Data synthesized from patent CN103864804B and PMC studies.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Systems : To enhance reaction control during exothermic steps (e.g., Grignard reactions).

  • Catalytic Deuterium Exchange : Heterogeneous catalysts (e.g., Pd/C in D₂O) for late-stage deuteration.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Pranoprofen-d3 with high isotopic purity, and how are these steps validated?

  • Methodological Answer : Synthesis of this compound requires deuterium incorporation at specific positions, typically achieved via acid-catalyzed H/D exchange or custom synthetic routes using deuterated precursors. Key considerations include:

  • Solvent and Catalyst Optimization : Use aprotic solvents (e.g., DMSO) and catalysts like Pd/C or PtO₂ to minimize isotopic dilution .
  • Purification : Chromatographic techniques (HPLC, column chromatography) coupled with NMR and HRMS to confirm isotopic purity (>98% deuterium incorporation). For example, 1H^1H-NMR should show absence of non-deuterated proton peaks at δ 1.2–1.5 ppm (methyl groups) .
  • Validation : Cross-validate using isotopic ratio mass spectrometry (IRMS) and compare with non-deuterated standards to ensure batch consistency .

Q. Which analytical methods are most robust for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • LC-MS/MS : Employ a reverse-phase C18 column with deuterated internal standards (e.g., Pranoprofen-d6) to correct for matrix effects. Optimize MRM transitions (e.g., m/z 245 → 201 for this compound) and validate linearity (R² >0.99) across 1–500 ng/mL .
  • Sample Preparation : Liquid-liquid extraction (LLE) using ethyl acetate or solid-phase extraction (SPE) to isolate this compound from plasma. Include recovery tests (≥85%) and stability assessments under varying pH/temperature .

Q. How should researchers design in vitro assays to assess this compound’s stability in metabolic studies?

  • Methodological Answer :

  • Hepatocyte/Microsomal Incubations : Use pooled human liver microsomes (HLM) at 1 mg/mL protein concentration. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Include controls with CYP450 inhibitors (e.g., ketoconazole) to identify enzyme-specific degradation pathways .
  • Isotope Effects : Compare half-life (t₁/₂) of this compound with non-deuterated Pranoprofen to quantify kinetic isotope effects (KIE). A KIE >1 indicates slower metabolism due to deuterium .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?

  • Methodological Answer : Discrepancies often arise from interspecies metabolic differences or bioanalytical variability. To address this:

  • Cross-Species PK Studies : Conduct parallel studies in rodents and non-rodents using identical dosing (e.g., 10 mg/kg IV/oral) and sampling protocols. Use population pharmacokinetic (PopPK) modeling to account for covariates like cytochrome P450 expression .
  • Meta-Analysis : Apply PRISMA guidelines to systematically review existing PK data. Use statistical tools (e.g., ANOVA with Tukey’s post hoc test) to identify outliers and validate methods via Bland-Altman plots .

Q. How can mechanistic studies elucidate the deuterium isotope effect on this compound’s anti-inflammatory activity?

  • Methodological Answer :

  • In Silico Modeling : Perform molecular dynamics simulations to compare binding affinities of this compound and non-deuterated forms to COX-1/2. Focus on deuterium’s impact on hydrogen bonding and binding pocket residency time .
  • In Vitro/In Vivo Correlation : Measure IC₅₀ values in COX inhibition assays and correlate with in vivo efficacy (e.g., carrageenan-induced paw edema in rats). A ≥20% increase in IC₅₀ for this compound suggests significant isotope effects .

Q. What experimental frameworks are optimal for investigating this compound’s role in drug-drug interaction (DDI) studies?

  • Methodological Answer :

  • CYP450 Inhibition/Induction Assays : Use fluorescent probes (e.g., CYP2C9: diclofenac 4'-hydroxylation) to assess this compound’s effect on enzyme activity. Calculate IC₅₀ and Ki values via nonlinear regression .
  • Transporter Studies : Employ transfected cell lines (e.g., MDCK-MDR1) to evaluate this compound’s interaction with P-gp or BCRP. Use bidirectional transport assays and quantify efflux ratios .

Methodological Considerations

  • Data Reporting : Follow NIH guidelines for preclinical studies, including detailed protocols for animal welfare, randomization, and blinding .
  • Statistical Rigor : Report mean ± SD with justification for significant digits (e.g., instrument precision). Avoid "significant" without p-values (α=0.05) and use mixed-effects models for longitudinal PK data .

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